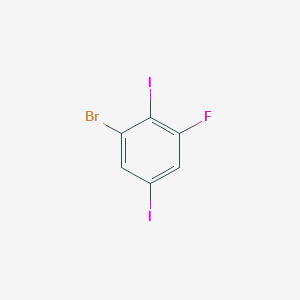
1-Bromo-2,5-diiodo-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-diiodo-3-fluorobenzene is an aromatic compound characterized by the presence of bromine, iodine, and fluorine substituents on a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3-fluoroaniline, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .
Industrial production methods may involve continuous flow processes to ensure higher yields and safety. These methods often utilize tubular reactors for diazotization, followed by halogenation steps under controlled temperatures and pressures .
Análisis De Reacciones Químicas
1-Bromo-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the halogens, the compound is reactive towards electrophiles, particularly at positions ortho and para to the fluorine atom.
Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes the compound susceptible to nucleophilic attack, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen substituents.
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Major products formed depend on the specific reaction conditions but can include various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-2,5-diiodo-3-fluorobenzene finds applications in several areas of scientific research:
Mecanismo De Acción
The mechanism by which 1-Bromo-2,5-diiodo-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-Bromo-2,5-diiodo-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2,5-difluorobenzene
- 1-Iodo-2,5-difluorobenzene
- 1-Chloro-2,5-diiodo-3-fluorobenzene
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical properties and reactivity. The presence of multiple halogens in this compound makes it particularly unique in terms of its potential for diverse chemical transformations and applications .
Propiedades
Fórmula molecular |
C6H2BrFI2 |
|---|---|
Peso molecular |
426.79 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
Clave InChI |
LSQCQBCXCPIFMH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)I)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)






![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)


![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)

![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
